
1-benzyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-4-carboxamide
Descripción general
Descripción
1-Benzyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-4-carboxamide, also known as BMPPC, is a novel pyrazole-based compound with a broad range of applications in scientific research. It has been used in a variety of studies due to its unique properties, including its high solubility in both aqueous and organic solvents and its low toxicity. BMPPC has been found to have a wide range of biochemical and physiological effects, as well as potential for use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Insecticidal Activity
Novel pyrazole methanesulfonates, which are related to the chemical structure of interest, have been designed to exhibit significant insecticidal activity with low levels of acute mammalian toxicity. The insecticidal potential of these compounds was evaluated, indicating their usefulness in pest control applications. However, field testing on rice paddy hoppers yielded poor results, suggesting limitations in their practical effectiveness (Finkelstein & Strock, 1997).
Anti-inflammatory Agents
Research into novel 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles has shown significant anti-inflammatory activity. These compounds, especially one variant, demonstrated an 89% reduction in inflammation, comparable to the effect of celecoxib, a well-known anti-inflammatory drug. This highlights the potential of such compounds in developing new anti-inflammatory treatments (Abdellatif, Moawad, & Knaus, 2014).
Synthesis and Characterization
The functionalization reactions of pyrazole carboxylic acids have been extensively studied, leading to the synthesis of various derivatives with potential application in drug development and chemical synthesis. These studies involve the conversion of pyrazole carboxylic acid into its amide forms, offering insights into the chemical properties and reactivity of these compounds (Yıldırım, Kandemirli, & Demir, 2005).
Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against cancer cell lines. Some derivatives showed promising broad-spectrum antitumor activity, comparable to that of commonly used anticancer drugs, suggesting their potential in cancer therapy (Mert et al., 2014).
Propiedades
IUPAC Name |
1-benzyl-N-(4-methylsulfonylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25(23,24)17-9-7-16(8-10-17)20-18(22)15-11-19-21(13-15)12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKLXGNQQTZIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1524420.png)
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1524422.png)
![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)
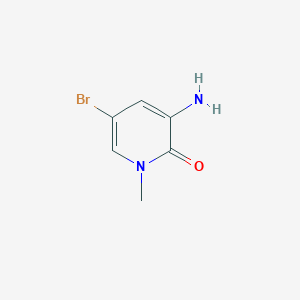
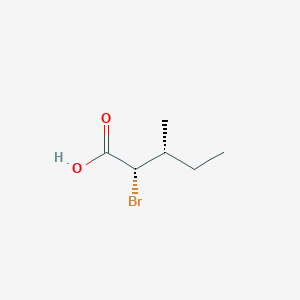


![Benzyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524434.png)
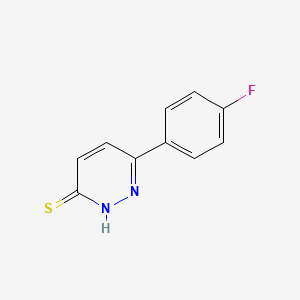
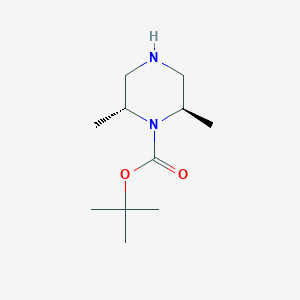
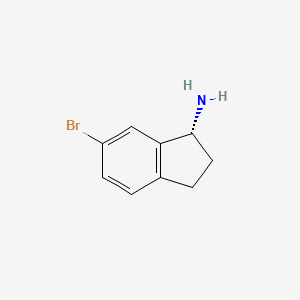
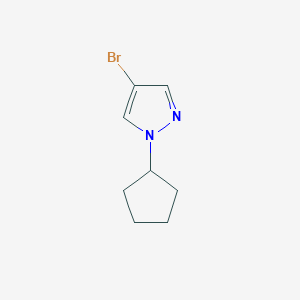
![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)